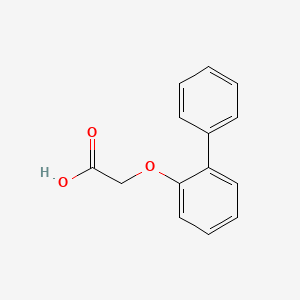
(2-Biphenylyl)essigsäure
Übersicht
Beschreibung
(Biphenyl-2-yloxy)-acetic acid is an organic compound with the molecular formula C14H12O3 It is a derivative of biphenyl, where one of the phenyl rings is substituted with an acetic acid moiety through an oxygen atom
Wissenschaftliche Forschungsanwendungen
(Biphenyl-2-yloxy)-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
Acetic acid, a related compound, is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus .
Mode of Action
Acetic acid, a structurally similar compound, is known to induce a localized inflammatory response through the release of free arachidonic acid (aa) from tissue phospholipids via cyclooxygenase (cox), leading to the production of prostaglandins .
Biochemical Pathways
The related compound acetic acid is known to be involved in the inflammatory response pathway, leading to the production of prostaglandins .
Pharmacokinetics
The pharmacokinetics of nonsteroidal anti-inflammatory drugs (nsaids), a class of drugs that includes many acetic acid derivatives, is often described by the ladme model, which stands for liberation, absorption, distribution, metabolism, and elimination .
Result of Action
Acetic acid, a related compound, is known to induce a localized inflammatory response, which can lead to pain sensation .
Biochemische Analyse
Biochemical Properties
(Biphenyl-2-yloxy)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the phenylpropanoid biosynthesis pathway. This compound can act as a substrate or inhibitor, affecting the activity of enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase. These interactions can lead to changes in the production of secondary metabolites, which are crucial for plant defense mechanisms .
Cellular Effects
(Biphenyl-2-yloxy)acetic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in plant cells, this compound can enhance the production of phytoalexins, which are antimicrobial substances produced in response to pathogen attack. This enhancement is achieved through the activation of signaling pathways such as the mitogen-activated protein kinase pathway . Additionally, (Biphenyl-2-yloxy)acetic acid can affect gene expression by upregulating genes involved in the biosynthesis of defense-related compounds .
Molecular Mechanism
The molecular mechanism of (Biphenyl-2-yloxy)acetic acid involves several key processes. At the molecular level, it exerts its effects through binding interactions with specific biomolecules. For example, it can bind to and inhibit the activity of certain enzymes, leading to changes in metabolic flux. Additionally, (Biphenyl-2-yloxy)acetic acid can activate or inhibit transcription factors, resulting in altered gene expression. These molecular interactions contribute to the compound’s overall impact on cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Biphenyl-2-yloxy)acetic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (Biphenyl-2-yloxy)acetic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in research and potential therapeutic applications .
Dosage Effects in Animal Models
The effects of (Biphenyl-2-yloxy)acetic acid vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of (Biphenyl-2-yloxy)acetic acid can lead to oxidative stress and cellular damage, which may result in inflammation and other pathological conditions. It is essential to determine the appropriate dosage range to minimize adverse effects while maximizing the compound’s beneficial properties .
Metabolic Pathways
(Biphenyl-2-yloxy)acetic acid is involved in several metabolic pathways, including the phenylpropanoid biosynthesis pathway. It interacts with enzymes and cofactors that regulate the production of secondary metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites. For example, (Biphenyl-2-yloxy)acetic acid can modulate the activity of enzymes such as phenylalanine ammonia-lyase, leading to changes in the production of phenolic compounds and other defense-related metabolites .
Transport and Distribution
The transport and distribution of (Biphenyl-2-yloxy)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, (Biphenyl-2-yloxy)acetic acid can be transported into the vacuole for storage or directed to the endoplasmic reticulum for further processing. The distribution of this compound within the cell can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of (Biphenyl-2-yloxy)acetic acid is a critical factor that affects its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the vacuole, endoplasmic reticulum, or mitochondria. Targeting signals and post-translational modifications play a role in directing (Biphenyl-2-yloxy)acetic acid to these locations. The localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Biphenyl-2-yloxy)-acetic acid typically involves the reaction of biphenyl-2-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of biphenyl-2-ol attacks the carbon atom of chloroacetic acid, resulting in the formation of (Biphenyl-2-yloxy)-acetic acid.
Industrial Production Methods
Industrial production of (Biphenyl-2-yloxy)-acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Biphenyl-2-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Biphenyl-2-carboxylic acid or biphenyl-2-ketone.
Reduction: Biphenyl-2-ylmethanol.
Substitution: Various substituted biphenyl derivatives, depending on the specific electrophilic reagent used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-4-yloxyacetic acid: Similar structure but with the acetic acid moiety attached to the 4-position of the biphenyl ring.
Phenoxyacetic acid: Contains a single phenyl ring instead of a biphenyl structure.
2-Phenylacetic acid: Lacks the oxygen linkage between the phenyl ring and the acetic acid moiety.
Uniqueness
(Biphenyl-2-yloxy)-acetic acid is unique due to the presence of the biphenyl structure, which imparts specific chemical and physical properties. The biphenyl moiety can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-(2-phenylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKUMOXHJKKTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277241 | |
| Record name | (biphenyl-2-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5348-75-4 | |
| Record name | 5348-75-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (biphenyl-2-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)







